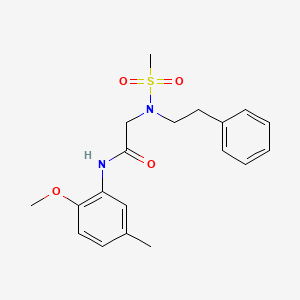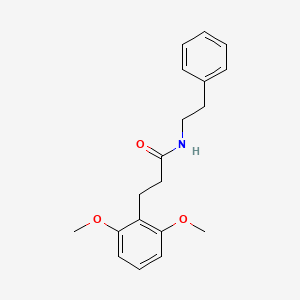
2,5-Dimercaptobenzene-1,4-diol
Overview
Description
2,5-Dimercaptobenzene-1,4-diol (DMBD) is a chemical compound that has been extensively studied for its potential applications in scientific research. DMBD is a chelating agent that has been shown to have a high affinity for heavy metals such as mercury, lead, and cadmium. The ability of DMBD to bind to these metals makes it a valuable tool in the study of heavy metal toxicity and detoxification.
Mechanism of Action
The mechanism of action of 2,5-Dimercaptobenzene-1,4-diol is based on its ability to chelate heavy metals. 2,5-Dimercaptobenzene-1,4-diol has two thiol groups that can bind to heavy metals, forming stable complexes that can be excreted from the body. The ability of 2,5-Dimercaptobenzene-1,4-diol to bind to heavy metals makes it a valuable tool in the study of heavy metal toxicity and detoxification.
Biochemical and Physiological Effects:
2,5-Dimercaptobenzene-1,4-diol has been shown to have a number of biochemical and physiological effects. In addition to its ability to chelate heavy metals, 2,5-Dimercaptobenzene-1,4-diol has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases. 2,5-Dimercaptobenzene-1,4-diol has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2,5-Dimercaptobenzene-1,4-diol is its ability to chelate heavy metals, which makes it a valuable tool in the study of heavy metal toxicity and detoxification. However, 2,5-Dimercaptobenzene-1,4-diol is not without its limitations. One limitation of 2,5-Dimercaptobenzene-1,4-diol is its potential toxicity, which requires careful handling and proper safety precautions. Another limitation of 2,5-Dimercaptobenzene-1,4-diol is its limited solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research on 2,5-Dimercaptobenzene-1,4-diol. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of new applications for 2,5-Dimercaptobenzene-1,4-diol, such as in the treatment of oxidative stress-related diseases or in the development of new chelating agents. Additionally, further research is needed to better understand the potential toxicity of 2,5-Dimercaptobenzene-1,4-diol and to develop proper safety guidelines for its use in scientific research.
Scientific Research Applications
2,5-Dimercaptobenzene-1,4-diol has been extensively studied for its potential applications in scientific research. One of the primary uses of 2,5-Dimercaptobenzene-1,4-diol is in the study of heavy metal toxicity and detoxification. 2,5-Dimercaptobenzene-1,4-diol has been shown to be effective in removing heavy metals from the body and has been used in the treatment of heavy metal poisoning.
properties
IUPAC Name |
2,5-bis(sulfanyl)benzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,7-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJXFRJEPWAKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S)O)S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimercapto-1,4-dihydroxybenzene | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7694863.png)




